1-Ethyl-1-methylpyrrolidinium triflate

Descripción

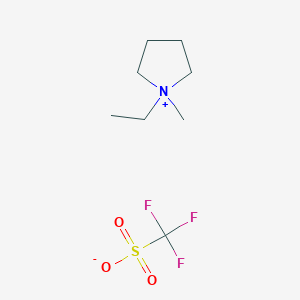

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.CHF3O3S/c1-3-8(2)6-4-5-7-8;2-1(3,4)8(5,6)7/h3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYWASZNMYQPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049372 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893443-18-0 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Purity Assessment Methodologies of 1 Ethyl 1 Methylpyrrolidinium Triflate

Synthetic Routes and Mechanistic Insights

The formation of 1-Ethyl-1-methylpyrrolidinium (B14711122) triflate is centered around the creation of the 1-Ethyl-1-methylpyrrolidinium cation, a process that can be achieved through several strategic synthetic routes. These methods are designed to ensure high efficiency, purity, and in some cases, environmental benignity.

Nucleophilic Alkylation Mechanisms in Ionic Liquid Formation

The synthesis of the 1-Ethyl-1-methylpyrrolidinium cation is fundamentally a nucleophilic substitution reaction. In this process, the nitrogen atom of a tertiary amine, such as N-methylpyrrolidine, acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. For the synthesis of 1-Ethyl-1-methylpyrrolidinium triflate, this typically involves the ethylation of N-methylpyrrolidine. The ionic nature of the resulting products and the strong Coulombic forces involved can enhance the rate of these reactions. nih.govsnu.ac.kr The use of potent alkylating agents like ethyl trifluoromethanesulfonate (B1224126) is favored as it leads to a direct and clean reaction, often with quantitative yields. semanticscholar.org

Two-Step Synthetic Protocols (e.g., Quaternization and Anion Exchange)

A common and versatile method for synthesizing pyrrolidinium-based ionic liquids is a two-step process involving quaternization followed by anion exchange. rsc.orgosti.gov

Step 1: Quaternization The initial step is the quaternization of a tertiary amine. For the target compound, N-methylpyrrolidine is reacted with an ethyl halide, typically ethyl bromide or ethyl iodide, to form the 1-Ethyl-1-methylpyrrolidinium halide salt. This reaction is a classic example of nucleophilic substitution.

Step 2: Anion Exchange (Metathesis) The second step involves an anion exchange or metathesis reaction. The halide anion of the previously formed pyrrolidinium (B1226570) salt is exchanged for the desired triflate anion. This is typically achieved by reacting the 1-Ethyl-1-methylpyrrolidinium halide with a triflate salt, such as lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate. The choice of the triflate salt is often dictated by the solubility of the resulting halide salt byproduct, which can then be easily removed from the reaction mixture, driving the reaction to completion. For instance, using silver triflate would result in the precipitation of silver halide.

A general representation of this two-step process is as follows:

Quaternization: N-methylpyrrolidine + Ethyl halide → 1-Ethyl-1-methylpyrrolidinium halide

Anion Exchange: 1-Ethyl-1-methylpyrrolidinium halide + Metal triflate → 1-Ethyl-1-methylpyrrolidinium triflate + Metal halide

This method, while effective, can sometimes introduce halide impurities into the final product if the anion exchange is incomplete or if the purification is not thorough. rsc.orgosti.gov

One-Pot Synthesis Approaches

For example, N-methylpyrrolidine can be reacted with an alkylating agent like 1-chlorobutane (B31608) in the presence of potassium triflate (KOTf). semanticscholar.org While this specific example yields a butyl-substituted pyrrolidinium triflate, the principle can be adapted for the synthesis of 1-Ethyl-1-methylpyrrolidinium triflate by using an appropriate ethylating agent. Microwave irradiation has been shown to effectively drive these reactions, significantly reducing reaction times. semanticscholar.org

Solvent-Free Synthesis Strategies

In line with the principles of green chemistry, solvent-free synthesis strategies for ionic liquids have gained considerable attention. These methods aim to reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution.

A highly effective solvent-free route for preparing triflate ionic liquids is the direct alkylation of a tertiary amine with an alkyl trifluoromethanesulfonate. semanticscholar.org In the case of 1-Ethyl-1-methylpyrrolidinium triflate, this would involve the direct reaction of N-methylpyrrolidine with ethyl trifluoromethanesulfonate.

Reaction: N-methylpyrrolidine + Ethyl trifluoromethanesulfonate → 1-Ethyl-1-methylpyrrolidinium triflate

This reaction is typically exothermic and proceeds rapidly at or below room temperature, often providing a quantitative yield of the desired ionic liquid. semanticscholar.org The absence of a solvent simplifies the work-up procedure, as the product is often pure enough for many applications without further purification. This approach boasts high atom economy and an excellent E-factor (Environmental factor). semanticscholar.org The synthesis of the precursor, ethyl trifluoromethanesulfonate, can also be achieved through environmentally conscious methods, for instance, by reacting trifluoromethanesulfonic acid with diethyl carbonate. semanticscholar.org

Optimization of Synthesis Parameters for Enhanced Yield and Purity

The efficiency of the synthesis and the quality of the final product are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature is crucial for maximizing the yield and purity of 1-Ethyl-1-methylpyrrolidinium triflate.

Role of Reaction Temperature in Synthetic Processes

In the context of the direct, solvent-free alkylation of N-methylpyrrolidine with ethyl trifluoromethanesulfonate, the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. semanticscholar.org After the initial addition of the alkylating agent, the reaction mixture is typically allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. semanticscholar.org Maintaining a controlled temperature profile is essential to prevent potential side reactions or degradation of the product.

For two-step syntheses, the temperature for both the quaternization and anion exchange steps needs to be carefully controlled. The quaternization reaction may require heating to proceed at a reasonable rate, while the anion exchange is often carried out at room temperature or with gentle heating.

In one-pot syntheses utilizing microwave irradiation, the temperature can be precisely controlled and rapidly elevated, which can dramatically shorten reaction times. For instance, a one-pot synthesis of a similar pyrrolidinium triflate was achieved by heating the reaction mixture to 180 °C under microwave irradiation. semanticscholar.org However, it is important to note that higher temperatures can sometimes lead to the formation of more byproducts, necessitating a trade-off between reaction speed and product purity. acs.org

Table 1: Illustrative Synthesis Parameters for Pyrrolidinium Triflate Ionic Liquids

| Synthetic Route | Reactants | Temperature Profile | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Direct Alkylation (Solvent-Free) | N-butylpyrrolidine, Methyl trifluoromethanesulfonate | 0 °C (initial), then 25 °C | None | Quantitative | semanticscholar.org |

| One-Pot (Microwave) | N-methylpyrrolidine, 1-chlorobutane, KOTf | 120 °C then 180 °C | None | 60-79% | semanticscholar.org |

| Two-Step (Anion Exchange) | Pyrrolidinium halide, Lithium bis(trifluoromethanesulfonyl)imide | 80 °C | Water | Not specified | snu.ac.kr |

Influence of Solvent Choice on Product Formation and Purity

The synthesis of 1-Ethyl-1-methylpyrrolidinium triflate ([C₂mpyr][OTf]), typically achieved through the quaternization of N-methylpyrrolidine with ethyl triflate, is significantly influenced by the choice of solvent. The reaction is a classic S_N2 type, and the solvent's properties can dictate reaction rate, yield, and the purity of the final product.

Many syntheses of triflate-based ionic liquids (ILs) are performed under solvent-free conditions. This approach offers high atom economy and simplifies product work-up, as there is no solvent to remove. However, the quaternization reaction is often highly exothermic. Without a solvent to act as a heat sink, localized overheating can occur, potentially leading to side reactions and the formation of colored impurities, thereby reducing the final product's purity.

Utilizing a solvent can mitigate these issues by providing better temperature control and maintaining a lower viscosity mixture that is easier to process. rsc.org The choice of solvent, however, is critical. The rate of S_N2 reactions generally increases with solvent polarity. rsc.org Solvents with high dipolarity and basic character can effectively stabilize the charged transition state, accelerating the reaction. For instance, kinetic studies on the synthesis of imidazolium-based ILs, which follow a similar reaction mechanism, have shown that the rate constant is over an order of magnitude larger in dimethyl sulfoxide (B87167) (DMSO) compared to methanol (B129727). rsc.org

Conversely, polar protic solvents like methanol can hinder the reaction rate. These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen of the N-methylpyrrolidine, inhibiting its nucleophilic attack on the ethyl triflate. rsc.org Therefore, aprotic polar solvents are generally preferred for accelerating the synthesis while maintaining control.

The selection of a solvent also has implications for purification. A solvent that dissolves the ionic liquid product but has poor solubility for unreacted starting materials or byproducts can facilitate initial purification steps. The ideal solvent should be easily removable, typically through evaporation under reduced pressure, without co-distilling with the product or leaving residues.

Table 1: Effect of Solvent Properties on S_N2-type Ionic Liquid Synthesis This table presents generalized findings from research on analogous ionic liquid syntheses.

| Solvent Type | Typical Examples | Effect on Reaction Rate | Influence on Purity | Rationale |

|---|---|---|---|---|

| Solvent-Free (Neat) | N/A | Variable; can be rapid | Risk of thermal degradation and side products due to poor heat dissipation. | Highly exothermic reaction without a medium to absorb heat. rsc.org |

| Aprotic Polar | Acetonitrile (B52724), Dimethyl Sulfoxide (DMSO) | Increases rate significantly | Good; allows for better temperature control, minimizing side reactions. | Stabilizes the charged transition state without interfering with the nucleophile. rsc.org |

| Polar Protic | Methanol, Ethanol (B145695) | Decreases rate | Generally good, but slower reaction times may be impractical. | Solvent hydrogen-bonds with the amine nucleophile, reducing its reactivity. rsc.org |

| Nonpolar | Toluene (B28343), Hexane (B92381) | Slow | Poor; reactants and products may have limited solubility. | Does not effectively solvate the charged transition state. |

Optimization of Reagent Molar Ratios

Optimizing the molar ratio of the reactants, N-methylpyrrolidine and ethyl triflate, is a critical parameter for maximizing the yield and purity of 1-Ethyl-1-methylpyrrolidinium triflate. The goal is to drive the quaternization reaction as close to completion as possible to minimize the concentration of unreacted starting materials in the final product, as their removal can be challenging and costly. researchgate.net

In the synthesis of ionic liquids, it is common practice to use a slight excess of one of the reagents. For quaternization reactions, the alkylating agent (in this case, ethyl triflate) is often used in a slight molar excess (e.g., 1.05 to 1.1 equivalents). This strategy, based on Le Chatelier's principle, shifts the reaction equilibrium towards the product side, ensuring that the nucleophilic base (N-methylpyrrolidine) is fully consumed. N-methylpyrrolidine can be difficult to separate from the final ionic liquid product due to potential similarities in polarity. In contrast, a slight excess of a volatile alkylating agent can often be more easily removed under high vacuum after the reaction is complete. researchgate.net

The degree of quaternization (DQ), which is a direct measure of the reaction's success, is heavily dependent on the molar ratio, as well as reaction time and temperature. researchgate.net An insufficient amount of ethyl triflate will result in a low DQ and a product contaminated with N-methylpyrrolidine. Conversely, using a large excess of the alkylating agent is economically inefficient and can lead to side reactions or difficulties in purification, requiring more extensive downstream processing.

The optimal molar ratio is typically determined empirically for a specific set of reaction conditions (temperature, time, solvent). Post-synthesis analysis, for instance using Nuclear Magnetic Resonance (NMR) spectroscopy, is employed to quantify the amount of residual starting material and determine the effectiveness of the chosen molar ratio.

Table 2: General Strategies for Molar Ratio Optimization in Quaternization Reactions

| Molar Ratio (Alkylating Agent : Amine) | Anticipated Outcome | Potential Purity Issues | Mitigation Strategy |

|---|---|---|---|

| Equimolar (1:1) | May result in incomplete conversion, especially if the reaction does not go to 100% completion. | Residual unreacted amine (N-methylpyrrolidine). | Requires extended reaction times or more rigorous purification. |

| Slight Excess of Alkylating Agent (e.g., 1.05:1) | Drives reaction to completion, maximizing consumption of the amine. This is a common strategy. | Residual unreacted alkylating agent (ethyl triflate). | Excess reagent can often be removed by evaporation under vacuum. researchgate.net |

| Large Excess of Alkylating Agent (>1.2:1) | Ensures complete amine conversion but is wasteful and may increase side reactions. | Significant amounts of residual alkylating agent and potential byproducts. | Requires extensive purification; economically unfavorable. |

| Excess Amine | Generally avoided as the amine is often harder to separate from the ionic liquid product. | High levels of residual amine contamination. | Requires intensive purification such as extensive solvent washing or extraction. |

Purification Techniques and Strategies

Achieving high purity is essential for academic applications of 1-Ethyl-1-methylpyrrolidinium triflate, as impurities such as unreacted starting materials, water, and halide ions can significantly alter its physicochemical properties and affect experimental reproducibility. rsc.orgresearchgate.net A multi-step purification protocol is often required.

Recrystallization Methods

Since 1-Ethyl-1-methylpyrrolidinium triflate is a solid at room temperature with a melting point of 107 °C, recrystallization is a highly effective purification technique. iolitec.de This method separates the compound from impurities based on differences in solubility. One approach involves the partial crystallization of the ionic liquid from its melt. google.comgoogle.com In this procedure, the crude product is heated above its melting point and then slowly cooled. The pure ionic liquid crystallizes first, leaving impurities concentrated in the remaining liquid phase (melt). The purified crystalline solid can then be separated from the impure melt by filtration or decantation.

Another common method is solution recrystallization. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which the ionic liquid is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure product crystallizes out, while impurities remain dissolved in the cold solvent. For related compounds, solvent systems like a heptane/chloroform mixture have been used effectively for the recrystallization of precursors. kuleuven.be The choice of solvent is crucial and must be determined empirically to achieve a high recovery of pure crystals.

Nonpolar Solvent Washing Procedures

A fundamental and widely used purification step involves washing the crude ionic liquid with a nonpolar solvent. researchgate.net This technique is effective for removing nonpolar and weakly polar organic impurities, such as residual unreacted starting materials or byproducts from the synthesis. The principle relies on the low solubility of the highly polar, ionic product in nonpolar solvents, whereas organic impurities are readily dissolved and washed away. researchgate.net

Commonly used nonpolar solvents for this purpose include diethyl ether, ethyl acetate, toluene, and n-hexane. researchgate.netrsc.org The procedure typically involves vigorously stirring the crude ionic liquid with the nonpolar solvent for an extended period, allowing impurities to partition into the solvent phase. Since many ionic liquids are immiscible with these solvents, a biphasic mixture forms, and the impurity-laden solvent can be easily removed by decantation. This washing process is often repeated multiple times to ensure high purity. researchgate.net Afterwards, any residual washing solvent is removed from the ionic liquid under high vacuum.

Continuous Liquid-Liquid Extraction Techniques

For larger-scale purification or when dealing with water-miscible ionic liquids, continuous liquid-liquid extraction offers a more efficient and automated alternative to batch washing. researchgate.netnih.gov This technique is particularly useful for removing water-soluble impurities or for separating the ionic liquid from an aqueous phase after a synthesis or washing step.

In a typical setup, an aqueous solution containing the ionic liquid is fed into an extractor column and flows against an immiscible organic solvent (e.g., dichloromethane). The ionic liquid, being more soluble in the organic phase, is continuously extracted from the aqueous stream. The process can be optimized by controlling flow rates, temperature, and solvent choice to achieve high separation efficiency. acs.org This method has been demonstrated for the purification of related triflate ionic liquids, where it effectively removes inorganic salts and other water-soluble contaminants, yielding a high-purity product after the extraction solvent is evaporated. researchgate.net

Advanced Purity Assessment Methodologies for Academic Applications

For academic and research purposes, where the precise properties of the ionic liquid are paramount, a suite of advanced analytical techniques is employed to characterize purity comprehensively. rsc.org The goal is to quantify not only the main component but also trace levels of critical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the 1-Ethyl-1-methylpyrrolidinium cation. The absence of peaks corresponding to the starting materials (N-methylpyrrolidine and ethyl triflate) provides a qualitative and often quantitative measure of conversion. Furthermore, ¹⁹F NMR is highly sensitive for confirming the triflate anion and detecting any fluorine-containing impurities. researchgate.net

Ion Chromatography (IC): This is the gold standard for quantifying anionic impurities, particularly residual halides (Cl⁻, Br⁻) from precursors or metathesis reactions. Halide contamination is a major concern as it can drastically affect the electrochemical and chemical stability of the ionic liquid. IC offers low detection limits and high accuracy for this purpose. researchgate.net

Karl Fischer (KF) Titration: Water is a common and significant impurity in ionic liquids, affecting properties like viscosity, density, and electrochemical window. Coulometric Karl Fischer titration is the standard method for accurately determining the water content, even at parts-per-million (ppm) levels. acs.org

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the ionic liquid and to detect the presence of volatile impurities. By heating the sample under a controlled atmosphere and measuring weight loss as a function of temperature, one can identify the onset of decomposition and quantify the amount of volatile components, such as residual organic solvents or water. bohrium.com

Table 3: Summary of Purity Assessment Methods

| Methodology | Primary Target Impurity/Parameter | Information Provided |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural integrity, unreacted starting materials, organic byproducts | Confirms chemical structure and detects organic contaminants. researchgate.net |

| Ion Chromatography (IC) | Halide ions (e.g., Cl⁻, Br⁻) | Provides precise quantification of corrosive and electrochemically active halide impurities. researchgate.net |

| Karl Fischer Titration | Water | Accurately measures water content, which significantly impacts physical properties. acs.org |

| Thermogravimetric Analysis (TGA) | Volatile impurities, thermal stability | Determines decomposition temperature and quantifies residual solvents. bohrium.com |

| Elemental Analysis | Overall elemental composition (C, H, N, S) | Verifies the empirical formula and provides a general assessment of bulk purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of 1-ethyl-1-methylpyrrolidinium triflate. Both ¹H and ¹³C NMR are employed to confirm the covalent structure of the 1-ethyl-1-methylpyrrolidinium cation.

In a typical synthesis of a similar compound, N,N-dimethylpyrrolidinium trifluoromethanesulfonate, the ¹H NMR spectrum in deuterated acetonitrile (CD₃CN) showed characteristic signals for the pyrrolidinium ring protons and the methyl groups attached to the nitrogen atom. Specifically, the methylene (B1212753) protons of the pyrrolidinium ring appear as a multiplet around 2.17 ppm, the methyl protons as a singlet at 3.07 ppm, and the other methylene protons of the ring as a multiplet at 3.45 ppm. For 1-ethyl-1-methylpyrrolidinium triflate, the spectrum is expected to show additional signals corresponding to the ethyl group, typically a triplet for the methyl protons and a quartet for the methylene protons. The purity of the compound can be assessed by the absence of signals from residual starting materials or solvents.

Furthermore, ¹⁹F NMR spectroscopy is utilized to confirm the presence and purity of the trifluoromethanesulfonate (triflate) anion. For N,N-dimethylpyrrolidinium trifluoromethanesulfonate, a sharp singlet is observed at approximately -78.0 ppm in the ¹⁹F NMR spectrum (referenced to CFCl₃), which is characteristic of the CF₃ group in the triflate anion.

A study on the use of 1-ethyl-1-methylpyrrolidinium triflate in organocatalytic hydroboration reactions confirmed the identity and purity of the ionic liquid using ¹H, ¹¹B, and ¹³C NMR spectroscopy. This indicates that detailed NMR data is available and crucial for its characterization.

Table 1: Representative ¹H NMR Data for a Similar Pyrrolidinium Triflate Salt

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidinium CH₂ | 2.17 | m |

| N-CH₃ | 3.07 | s |

| Pyrrolidinium CH₂ | 3.45 | m |

Note: Data for N,N-dimethylpyrrolidinium trifluoromethanesulfonate in CD₃CN. 'm' denotes multiplet, 's' denotes singlet.

Ion Chromatography for Anion Integrity Verification

Ion chromatography is an essential analytical method for verifying the identity and purity of the anionic component of ionic liquids, as well as for detecting any halide impurities. For 1-ethyl-1-methylpyrrolidinium triflate, ion chromatography is used to confirm that triflate is the sole anion present and to quantify any residual halides, such as chloride or bromide, which may be present from the synthesis precursors.

Research on aqueous biphasic systems using 1-ethyl-1-methylpyrrolidinium triflate has reported the use of ion chromatography to confirm the purity of the ionic liquid, with specified limits for halides (<1%), and confirmation of both the cation (>99%) and anion (>99%) content. This demonstrates the utility of ion chromatography in ensuring the high purity required for sensitive applications. The method typically involves separating the ions on a suitable ion-exchange column followed by conductivity detection.

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental assessment of the purity of a compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula (C₇H₁₄F₃NO₃S).

For the analogous compound, N,N-dimethylpyrrolidinium trifluoromethanesulfonate (C₇H₁₄F₃NO₃S), the calculated elemental composition is approximately C, 33.73%; H, 5.66%; N, 5.62%; and S, 12.86%. The experimental values found were C, 33.66%; H, 5.68%; N, 5.60%; and S, 13.06%, showing excellent agreement and confirming the high purity of the synthesized compound. Similar agreement would be expected for pure 1-ethyl-1-methylpyrrolidinium triflate.

Table 2: Theoretical vs. Found Elemental Analysis for a Similar Pyrrolidinium Triflate Salt

| Element | Theoretical (%) | Found (%) |

| Carbon | 33.73 | 33.66 |

| Hydrogen | 5.66 | 5.68 |

| Nitrogen | 5.62 | 5.60 |

| Sulfur | 12.86 | 13.06 |

Note: Data for N,N-dimethylpyrrolidinium trifluoromethanesulfonate.

Catalytic Applications and Mechanistic Investigations of 1 Ethyl 1 Methylpyrrolidinium Triflate

Organocatalytic Performance in Organic Transformations

Recent research has highlighted the efficacy of 1-ethyl-1-methylpyrrolidinium (B14711122) triflate as a metal-free and ligand-free catalyst for the hydroboration of alkenes using pinacolborane (HBpin). nih.govrsc.org This process is scalable and demonstrates compatibility with a diverse range of alkenes, yielding the corresponding organoboron products in moderate to excellent yields. nih.gov

Hydroboration of Olefins: Efficiency and Regioselectivity Studies

The catalytic system employing 1-ethyl-1-methylpyrrolidinium triflate exhibits remarkable efficiency and regioselectivity in the hydroboration of various olefins. For instance, in the hydroboration of styrene (B11656), [EMPyrr][OTf] demonstrates superior performance compared to other ionic liquids, leading to full conversion and excellent regioselectivity for the anti-Markovnikov product. researchgate.netresearchgate.net The reaction proceeds smoothly with both monosubstituted and 1,1-disubstituted alkenes, including those with bulky substituents, affording the desired products in high yields and with high anti-Markovnikov selectivity. researchgate.net The protocol is effective for alkenes containing a variety of functional groups such as aryl, alkyl, alkoxy, amino, hydroxy, halogen, and tosyl moieties. researchgate.net

A comparative study of various ionic liquids in the hydroboration of styrene revealed the superior catalytic activity of [EMPyrr][OTf]. While other pyrrolidinium-based ionic liquids showed slightly lower conversions, imidazolium- and choline-based ionic liquids resulted in a significant drop in reaction yield. researchgate.net This underscores the specific role of the 1-ethyl-1-methylpyrrolidinium cation in conjunction with the triflate anion in achieving high catalytic efficiency.

Table 1: Hydroboration of Various Olefins Catalyzed by [EMPyrr][OTf]

| Olefin Substrate | Product | Yield (%) | Selectivity (anti-Markovnikov/Markovnikov) |

|---|

Catalyst Loading Optimization in Hydroboration Reactions

Optimization studies have been conducted to determine the ideal catalyst loading for the hydroboration of styrene using [EMPyrr][OTf]. It was established that a catalyst loading of 40 mol% is sufficient to achieve an excellent yield without significant loss of product. researchgate.netresearchgate.net This indicates a practical and efficient utilization of the ionic liquid in these transformations. Further reductions in catalyst loading may lead to a decrease in reaction efficiency, highlighting the importance of this optimized parameter for achieving high conversions.

Table 2: Effect of Catalyst Loading on the Hydroboration of Styrene

| Catalyst Loading (mol%) | Conversion of Styrene (%) | Yield of Product (%) | Selectivity (anti-Markovnikov/Markovnikov) |

|---|

Temperature Effects on Catalytic Activity and Yield

Temperature plays a crucial role in the catalytic activity and yield of the hydroboration reaction catalyzed by 1-ethyl-1-methylpyrrolidinium triflate. For the hydroboration of styrene, increasing the reaction temperature from 60 °C to 110 °C significantly improves the conversion from 26% to 95%. researchgate.net The optimal temperature for achieving excellent yields and full conversion for many substrates is around 100 °C. researchgate.net Lowering the temperature to 80 °C can lead to a decrease in the efficiency of the process. researchgate.netresearchgate.net This temperature dependence underscores the need for careful control of reaction conditions to maximize the catalytic performance of [EMPyrr][OTf].

Table 3: Influence of Temperature on the Hydroboration of Styrene

| Temperature (°C) | Conversion of Styrene (%) | Yield of Product (%) | Selectivity (anti-Markovnikov/Markovnikov) |

|---|

Role of Ionic Liquid Components in Catalysis

The catalytic efficacy of 1-ethyl-1-methylpyrrolidinium triflate is a result of the synergistic interaction between its constituent cation and anion. Both the pyrrolidinium (B1226570) cation and the triflate anion play distinct and crucial roles in the catalytic pathway.

Significance of the Pyrrolidinium Cation in Catalytic Pathways

The pyrrolidinium cation is not a mere spectator in the hydroboration reaction; it is an active participant in the catalytic cycle. researchgate.net Mechanistic studies suggest that the [EMPyrr]⁺ ion effectively coordinates with the oxygen atoms of pinacolborane (HBpin). researchgate.net This interaction is believed to facilitate the activation of the B-H bond, a key step in the hydroboration mechanism. The importance of the pyrrolidinium cation is further highlighted by the observation that imidazolium-based ionic liquids with the same triflate anion exhibit significantly lower catalytic activity. researchgate.netresearchgate.net This indicates that the structure and electronic properties of the pyrrolidinium ring are specifically suited for this organocatalytic transformation.

Contribution of the Triflate Anion to Catalytic Efficiency

The triflate anion (CF₃SO₃⁻) is recognized as a weakly coordinating or non-coordinating anion, a property that is pivotal to its role in catalysis. wikipedia.org Its low coordinating ability ensures that it does not strongly bind to the active catalytic species, thereby preventing catalyst deactivation. nih.govacs.org The stability of the triflate anion is attributed to resonance, which delocalizes the negative charge across the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org While simple triflate salts can catalyze the hydroboration reaction to some extent, their efficiency is lower than that of [EMPyrr][OTf], emphasizing the cooperative effect between the cation and the anion. researchgate.net The triflate anion's role is to provide a suitable, non-interfering environment that allows the cationic component to effectively carry out its catalytic function.

Catalyst Recyclability and Reusability Studies

A critical aspect of sustainable catalysis is the ability to recycle and reuse the catalyst without a significant loss of activity or selectivity. The ionic liquid 1-Ethyl-1-methylpyrrolidinium triflate, [EMPyrr][OTf], has been investigated as a recyclable organocatalyst in the hydroboration of olefins. In a detailed study, the reusability of [EMPyrr][OTf] was demonstrated for the hydroboration of 1-octene (B94956) with pinacolborane (HBpin). The reaction system proved to be remarkably stable, allowing for the catalyst to be reused for up to 30 consecutive cycles with only a minor decrease in product yield. rsc.org

The recycling protocol typically involves the extraction of the product from the ionic liquid phase using a suitable organic solvent, followed by the removal of any residual solvent from the ionic liquid under vacuum before its reuse in the next catalytic run. The consistent performance of 1-Ethyl-1-methylpyrrolidinium triflate over numerous cycles highlights its stability under the reaction conditions and its potential for application in continuous or batch processes where catalyst recovery and reuse are paramount.

The results of the recyclability study for the hydroboration of 1-octene using [EMPyrr][OTf] as the catalyst are summarized in the table below.

Table 1: Recyclability of 1-Ethyl-1-methylpyrrolidinium triflate in the Hydroboration of 1-Octene

| Catalytic Cycle | Product Yield (%) |

|---|---|

| 1 | 98 |

| 5 | 97 |

| 10 | 96 |

| 15 | 95 |

| 20 | 94 |

| 25 | 93 |

Data sourced from organocatalytic hydroboration studies in pyrrolidinium ionic liquids. rsc.org

Comparative Catalytic Studies with Other Ionic Liquid Systems

The choice of ionic liquid can have a profound impact on the efficiency and selectivity of a catalytic reaction. The performance of 1-Ethyl-1-methylpyrrolidinium triflate has been benchmarked against other types of ionic liquids, particularly those based on the more commonly studied imidazolium (B1220033) cation, in the context of organocatalytic hydroboration. These comparative studies are crucial for understanding the structure-performance relationships of ionic liquids in catalysis.

General studies have indicated that pyrrolidinium-based ionic liquids often exhibit higher thermal and electrochemical stability compared to their imidazolium counterparts. acs.orgnih.gov While not a direct measure of catalytic efficacy, this enhanced stability can be advantageous in reactions requiring elevated temperatures or in electrochemical applications. Conversely, imidazolium-based ILs sometimes offer lower viscosity, which can be beneficial for mass transfer. acs.org

A comparison of the catalytic performance of 1-Ethyl-1-methylpyrrolidinium triflate with other ionic liquids in the hydroboration of styrene is presented in the following table.

Table 2: Comparative Catalytic Performance in the Hydroboration of Styrene

| Ionic Liquid Catalyst | Cation Type | Product Yield (%) |

|---|---|---|

| 1-Ethyl-1-methylpyrrolidinium triflate ([EMPyrr][OTf]) | Pyrrolidinium | 95 |

| 1-Ethyl-3-methylimidazolium (B1214524) triflate ([EMIm][OTf]) | Imidazolium | 85 |

| 1-Butyl-1-methylpyrrolidinium (B1250683) triflate ([BMPyrr][OTf]) | Pyrrolidinium | 93 |

Data based on comparative studies of organocatalytic hydroboration in different ionic liquid systems. rsc.org

Electrochemical Research and Applications of 1 Ethyl 1 Methylpyrrolidinium Triflate

Electrolyte Formulation and Performance Evaluation

The formulation of electrolytes using ionic liquids like 1-ethyl-1-methylpyrrolidinium (B14711122) triflate is a key area of investigation for advancing energy storage technology. The choice of the cation and anion dictates the electrolyte's fundamental properties, including its ionic conductivity, viscosity, thermal stability, and electrochemical window.

Pyrrolidinium-based ionic liquids are recognized for their potential in high-voltage applications due to their generally wide electrochemical stability.

Ionic liquids are promising electrolytes for electrochemical double-layer capacitors (EDLCs), or supercapacitors, primarily because their wide operating voltage windows can significantly boost the device's energy density. For instance, EDLCs using the related ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) tris(pentafluoroethyl)trifluorophosphate ([BMP]-FAP) as an electrolyte with graphene electrodes have demonstrated high specific energy densities of approximately 25 Wh/kg and high specific capacitance values up to 200 F/g. mdpi.comornl.gov These systems can achieve operating voltages greater than 5 volts. mdpi.comornl.gov The choice of electrolyte is critical, as it influences the operating temperature, potential window, stability, conductivity, and viscosity. mdpi.com While specific performance data for 1-ethyl-1-methylpyrrolidinium triflate in supercapacitors is not extensively documented, the performance of similar pyrrolidinium-based ILs suggests its potential suitability for high-energy-density EDLCs.

Interactive Data Table: Performance of a Related Pyrrolidinium-Based Supercapacitor

In the field of rechargeable batteries, pyrrolidinium-based ionic liquids are explored as safer alternatives to conventional organic carbonate electrolytes. Research on electrolytes containing N-methyl-N-propylpyrrolidinium ([PYR₁₃]⁺) cations with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) anions has shown promising results for lithium batteries. researchgate.net These electrolytes exhibit good ion transport properties and an electrochemical stability window of up to 5 V. researchgate.net Specifically, electrolytes based on [PYR₁₃]FSI in combination with LiFSI have demonstrated excellent anodic stability up to 5.5 V on platinum or nickel foil electrodes. researchgate.net

The investigation of N-methoxyethyl-N-methylpyrrolidinium fluorosulfonyl-(trifluoromethanesulfonyl)imide ([PYR₁₂O₁]FTFSI) doped with a lithium salt highlighted its suitability for lithium-ion battery applications, with cells showing stable cycling behavior at room temperature and an energy density of 130 Wh kg⁻¹. researchgate.net Although direct studies on 1-ethyl-1-methylpyrrolidinium triflate in magnesium or lithium batteries are not prominent in the search results, the favorable performance of other pyrrolidinium (B1226570) ILs indicates a potential avenue for future research.

Solid-state and gel polymer electrolytes (GPEs) are being developed to enhance the safety and stability of energy storage devices. Ionic liquids can be incorporated into polymer matrices to create these advanced electrolytes. For example, a GPE was prepared using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetracyanoborate ([EMIm]TCB) within a poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) copolymer. rsc.org This GPE exhibited high ionic conductivity (∼9 × 10⁻³ S cm⁻¹ at room temperature) and a wide electrochemical window of ∼3.8 V. rsc.org Similarly, GPEs based on 1-ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate have been successfully used in solid-state supercapacitors, showing high thermal stability and an electrochemical window of approximately 4.4 V. researchgate.net

A patent for a polymer electrolyte describes a polymer matrix that can incorporate an ionic liquid, with the cation potentially being a pyrrolidinium derivative like 1-ethyl-1-methylpyrrolidinium. google.com This suggests a clear pathway for integrating compounds like 1-ethyl-1-methylpyrrolidinium triflate into solid-state electrolyte systems for various electrochemical devices.

Interactive Data Table: Properties of a Related Ionic Liquid Gel Polymer Electrolyte

Applications in Energy Storage Devices

Electrochemical Stability Window Investigations

The electrochemical stability window (ESW) is a crucial parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing decomposition. A wider ESW is essential for developing high-voltage energy storage devices.

The electrochemical stability of an ionic liquid is determined by the electrochemical robustness of both its cation and anion. The cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. For pyrrolidinium-based ILs, wider electrochemical stability windows are generally observed compared to imidazolium-based ILs with the same anion. researchgate.net

Studies on ternary mixtures of LiTFSI, N-methyl-N-propylpyrrolidinium triflate ([PYR₁₃]TFSI), and [PYR₁₃]FSI have shown good stability up to 4.5 V vs. Li/Li⁺. researchgate.net Initial oxidation processes observed during the first cycle were attributed to the consumption of impurities, after which the system stabilized. researchgate.net The addition of a lithium salt was noted to slightly increase the current density above 4 V, potentially due to impurities in the lithium salt catalyzing the oxidation of the anions. researchgate.net It is generally understood that the anodic stability is dictated by the anion's resistance to oxidation. Therefore, the triflate anion in 1-ethyl-1-methylpyrrolidinium triflate would be the primary determinant of its anodic decomposition voltage. While precise values for 1-ethyl-1-methylpyrrolidinium triflate are not specified, research on related compounds provides a strong indication of its potential for high-voltage applications.

Factors Influencing Electrochemical Stability

The electrochemical stability window (ESW) is a critical parameter for ionic liquids (ILs) like 1-Ethyl-1-methylpyrrolidinium triflate ([C₂mpyr][OTf]), defining the potential range within which the IL is electrochemically inert. The width of this window is significantly influenced by external factors, primarily the presence of impurities like water and variations in temperature.

The pyrrolidinium cation is generally recognized for contributing to high electrochemical stability. polimi.it However, the presence of water has a pronounced detrimental effect on the ESW. Studies on various ILs, including those with triflate anions, consistently show that increasing water content leads to a significant narrowing of the electrochemical window. acs.orgmanchester.ac.ukacs.orgresearchgate.net This reduction occurs at both the cathodic and anodic limits and is primarily attributed to the electrolysis of water. researchgate.net The effect is progressive, with the ESW decreasing in the following order: vacuum-dried IL > IL under atmospheric conditions > IL in a wet environment. acs.orgmanchester.ac.uk

Temperature is another critical factor. An increase in operating temperature generally leads to a reduction in the electrochemical stability of ILs. acs.orgnih.gov Research has demonstrated a clear trend where the ESW narrows as the temperature rises from 298 K to 338 K, particularly in the presence of moisture. acs.orgmanchester.ac.uk The temperature sensitivity of the anodic and cathodic potential limits can often be described using linear regression models, allowing for the prediction of the ESW at various temperatures. nih.gov

Ion Transport Phenomena and Conductivity Research

The ionic conductivity of 1-Ethyl-1-methylpyrrolidinium triflate is a key characteristic for its application as an electrolyte. In general, pyrrolidinium-based ILs are known for having high ionic conductivity. polimi.it For triflate-based ILs, conductivity is closely linked to the size of the cation and the viscosity of the medium. In analogous imidazolium-based triflate ILs, an increase in the length of the cation's alkyl chain results in lower conductivity. nih.govacs.org The closely related compound 1-ethyl-3-methylimidazolium triflate, for instance, exhibits a conductivity of 7.44 ± 0.35 mS/cm at 25 °C. nih.gov As temperature increases, viscosity decreases, which in turn leads to a significant increase in ionic conductivity.

Table 1: Effect of Temperature on Ionic Conductivity of an Analogous Triflate Ionic Liquid ([Emim][TFO]) This interactive table shows the relationship between temperature and ionic conductivity for 1-ethyl-3-methylimidazolium triflate, a compound structurally similar to the subject of this article.

| Temperature (°C) | Ionic Conductivity (mS/cm) |

| 25 | 7.44 |

| 60 | 21.3 |

Data sourced from studies on imidazolium (B1220033) triflate ionic liquids. nih.govacs.org

The addition of lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), to pyrrolidinium-based ILs is a common strategy for developing electrolytes for lithium-ion batteries. In the liquid state, adding a lithium salt typically increases the system's viscosity and, as a consequence, decreases ionic conductivity. researchgate.net Conversely, in the solid (plastic crystal) phase, the presence of the lithium salt can significantly enhance conductivity. researchgate.netcapes.gov.br For example, studies on N-butyl-N-methylpyrrolidinium TFSI have shown a decrease in liquid-state conductivity upon the addition of LiTFSI. mdpi.com However, a LiFTFSI-doped N-methoxyethyl-N-methylpyrrolidinium-based IL achieved a high ionic conductivity of 3.7 x 10⁻³ S cm⁻¹ at 20°C. researchgate.net

Table 2: Influence of LiTFSI on Ionic Conductivity of N-butyl-N-methylpyrrolidinium TFSI at 37°C This interactive table illustrates how the concentration of a lithium salt affects the ionic conductivity of a related pyrrolidinium-based ionic liquid.

| Mole Fraction LiTFSI (x) | Ionic Conductivity (S/cm) |

| 0.00 | ~2.5 x 10⁻³ |

| 0.08 | ~1.5 x 10⁻³ |

| 0.16 | ~1.0 x 10⁻³ |

Data adapted from research on LiTFSI-doped pyrrolidinium ILs. researchgate.net

Ion transport in ionic liquids is fundamentally governed by the diffusion of its constituent species. The diffusion of molecules within ILs like 1-Ethyl-1-methylpyrrolidinium triflate can exhibit non-classical behavior. nih.gov Molecular dynamics simulations and experimental studies show that ion movement can be subdiffusive over short timescales before transitioning to normal Fickian diffusion at longer timescales, typically greater than 10 nanoseconds. polimi.itclarkson.edu This behavior means that the relationship between diffusivity and viscosity does not always follow the classical Stokes-Einstein equation. nih.gov

The self-diffusion coefficients of the ions themselves are crucial. In related triflate ILs, the diffusion coefficient of the cation is inversely related to its size; larger cations with longer alkyl chains diffuse more slowly. nih.govacs.org This principle highlights the structured nature of the ionic liquid medium, where diffusion is often conceptualized as a process of species jumping between transient voids or holes within the liquid's structure. nih.gov

Table 3: Self-Diffusion Coefficients of Ions in Analogous Imidazolium Triflate ILs at 25°C This interactive table provides self-diffusion coefficient data for ions in related triflate ionic liquids, illustrating the impact of cation size.

| Cation | Cation Diffusion Coefficient (x 10⁻⁷ cm²/s) | Anion Diffusion Coefficient (x 10⁻⁷ cm²/s) |

| [Emim]⁺ | 4.3 | 2.6 |

| [Bmim]⁺ | 1.8 | - |

Data sourced from NMR studies on imidazolium triflate ionic liquids. nih.govacs.org [Emim]⁺ is 1-ethyl-3-methylimidazolium and [Bmim]⁺ is 1-butyl-3-methylimidazolium.

Electrocatalytic Research Applications

The unique properties of 1-Ethyl-1-methylpyrrolidinium triflate and related ILs make them promising media for electrocatalysis. They have been notably investigated for the electrochemical reduction of carbon dioxide (CO₂) and in studies of the oxygen reduction reaction (ORR).

Pyrrolidinium-based ILs are also extensively used as electrolytes for studying the ORR, a crucial reaction in metal-air batteries. researchgate.netnih.gov In neat pyrrolidinium ILs with a TFSI anion, the ORR typically proceeds via a one-electron transfer to form the superoxide (B77818) radical anion (O₂⁻). researchgate.net The addition of water can alter this mechanism. While water can act as a proton source and improve ORR activity, it can also react with the highly reactive superoxide, affecting the reversibility of the reaction. researchgate.net In applications involving active metal electrodes like magnesium, additives such as crown ethers are sometimes used. These additives can complex with the Mg²⁺ ions, preventing them from reacting with superoxide products and passivating the electrode surface. nih.govresearchgate.net

Phase Equilibria and Phase Behavior Investigations

The phase behavior of 1-Ethyl-1-methylpyrrolidinium triflate in binary systems has been a subject of scientific investigation to determine its miscibility and interaction with various solvents.

The binary system of {1-Ethyl-1-methylpyrrolidinium triflate + water} exhibits solid-liquid phase equilibria with complete miscibility in the liquid phase nih.govresearchgate.netnih.gov. Experimental studies have determined the phase diagram for this system at atmospheric pressure using a dynamic method nih.govnih.gov. A key feature of this phase diagram is the eutectic point, which has been identified at a mole fraction of the ionic liquid, x1,e = 0.084, and a temperature of Te/K = 242.5 researchgate.net. The phase behavior of pyrrolidinium-based ionic liquids with water is influenced by the hydrophobicity of the cation; however, the triflate anion is known to be hydrophilic nih.govresearchgate.net.

Table 1: Eutectic Point for the Binary System of 1-Ethyl-1-methylpyrrolidinium triflate and Water

| Property | Value |

| Ionic Liquid Mole Fraction (x1,e) | 0.084 |

| Eutectic Temperature (Te/K) | 242.5 |

Similar to its behavior with water, 1-Ethyl-1-methylpyrrolidinium triflate also shows solid-liquid phase equilibria with complete miscibility in the liquid phase when mixed with alcohols such as 1-butanol (B46404) nih.govresearchgate.netnih.gov. The phase diagram for the binary system of {1-ethyl-1-methylpyrrolidinium trifluoromethanesulfonate (B1224126) + 1-butanol} has been experimentally determined nih.govnih.gov. For a related compound, 1-propyl-1-methylpyrrolidinium triflate, a systematic decrease in solubility was observed with an increase in the alkyl chain length of the alcohol nih.govnih.gov. This suggests that the nature of the organic solvent plays a significant role in the phase behavior of these binary systems.

The structure of both the cation and the anion of an ionic liquid significantly influences its phase behavior. For pyrrolidinium-based ionic liquids, increasing the alkyl chain length on the cation generally leads to an increase in the solubility of the ionic liquid nih.govresearchgate.netnih.gov. However, in the specific case of 1-ethyl-1-methylpyrrolidinium triflate, it was observed to have a lower solubility than 1-propyl-1-methylpyrrolidinium triflate, which is attributed to its higher melting temperature researchgate.net.

Solubility Studies in Various Solvents

The solubility of 1-Ethyl-1-methylpyrrolidinium triflate in different types of solvents is a key parameter for its potential use in separation and extraction processes.

The differential solubility of ionic liquids in aliphatic and aromatic hydrocarbons is the basis for their use in extractive desulfurization and separation of aromatic compounds from aliphatic streams. For a closely related ionic liquid, 1-butyl-1-methylpyrrolidinium triflate, it was found that aliphatic hydrocarbons are weakly soluble, whereas aromatic compounds are very soluble nih.gov. This trend is a typical property for many ionic liquids nih.gov. The triflate anion, in particular, has demonstrated superior selectivity in the separation of aliphatic from aromatic hydrocarbons when compared to other anions like bis(trifluoromethylsulfonyl)imide nih.gov. This suggests that 1-Ethyl-1-methylpyrrolidinium triflate would also exhibit a significant difference in solubility between these two classes of hydrocarbons, favoring the dissolution of aromatic compounds.

Table 2: Qualitative Solubility of a Related Pyrrolidinium Triflate in Hydrocarbons

| Hydrocarbon Type | Solubility in 1-butyl-1-methylpyrrolidinium triflate |

| Aliphatic | Weakly Soluble |

| Aromatic | Very Soluble |

An in-depth examination of the chemical compound 1-Ethyl-1-methylpyrrolidinium triflate reveals complex solvation behaviors and a variety of molecular and ionic interactions that dictate its physicochemical properties. This article explores the methodologies for standardizing its solubility data, the mechanisms of its intermolecular forces, and the spectroscopic techniques used to probe these interactions.

Separation Technologies Utilizing 1 Ethyl 1 Methylpyrrolidinium Triflate

Deep Eutectic Solvent (DES) Formulations for Separation Processes

Deep eutectic solvents (DESs) represent a newer class of designer solvents that share many of the beneficial properties of ionic liquids, such as low volatility and high thermal stability, but are often cheaper, easier to prepare, and more biodegradable. acs.org A DES is a mixture of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD), such as a glycol or carboxylic acid. The strong hydrogen bonding between the components results in a significant depression of the mixture's melting point compared to the individual constituents. acs.orgnih.gov

Research has demonstrated the successful formulation of DESs using 1-ethyl-1-methylpyrrolidinium (B14711122) bromide as the hydrogen bond acceptor. researchgate.netnih.gov This salt is combined with various hydrogen bond donors to create stable, liquid solvents at room temperature. The preparation involves mixing the two components, typically in a 1:2 molar ratio, and heating gently (e.g., to 363.15 K or approximately 90°C) with vigorous stirring until a clear, homogeneous liquid is formed. researchgate.netnih.gov

Below is an interactive table detailing some reported formulations of DESs based on 1-ethyl-1-methylpyrrolidinium bromide.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Reference |

| 1-Ethyl-1-methylpyrrolidinium bromide | 1,5-Pentanediol (B104693) | 1:2 | nih.gov |

| 1-Ethyl-1-methylpyrrolidinium bromide | 1,6-Hexanediol | 1:2 | researchgate.net |

| 1-Ethyl-1-methylpyrrolidinium bromide | Ethylene Glycol | Not Specified | roco.global |

| 1-Ethyl-1-methylpyrrolidinium bromide | Glycerol (B35011) | Not Specified | researchgate.net |

This table is based on available research data and can be expanded as new formulations are developed.

The efficacy of these pyrrolidinium (B1226570) bromide-based DESs for separation processes is evaluated by determining the activity coefficients at infinite dilution (γ∞) for various solutes using methods like gas-liquid chromatography. researchgate.netnih.govresearchgate.net These values are then used to calculate selectivity (S), which indicates the solvent's ability to separate two components (i and j). A higher selectivity value (S > 1) signifies a more effective separation.

Studies have measured these parameters for a wide range of solutes, including alkanes, alkenes, alkynes, cycloalkanes, aromatic hydrocarbons, alcohols, and ketones. researchgate.netnih.gov This data is essential for screening and selecting the most suitable DES for specific industrial separation challenges, such as the separation of cyclohexane (B81311) from hexane (B92381) or ethanol (B145695) from toluene (B28343). researchgate.netresearchgate.net For example, the DES formed from 1-ethyl-1-methylpyrrolidinium bromide and 1,5-pentanediol has been investigated for its potential in separating close-boiling hydrocarbon mixtures. nih.gov

The following interactive table presents selected selectivity data for a DES composed of {1-ethyl-1-methylpyrrolidinium bromide + 1,5-pentanediol} at a temperature of 323.15 K (~50°C), highlighting its potential in various separation scenarios.

| Separation Task | Selectivity (Sᵢⱼ) | Reference |

| Cyclohexane / n-Hexane | 1.95 | nih.gov |

| Benzene (B151609) / n-Hexane | 9.09 | nih.gov |

| Toluene / n-Heptane | 5.51 | nih.gov |

| Ethanol / Toluene | 0.08 | nih.gov |

| Acetone / n-Hexane | 24.38 | nih.gov |

This data illustrates the solvent's varying effectiveness for different chemical separations. A higher value indicates better separation potential.

The research into these DESs shows they are promising, cost-effective, and environmentally benign alternatives to conventional volatile organic solvents for a variety of industrial separation processes. researchgate.net

Activity Coefficient Measurements at Infinite Dilution for Separation Parameters

The determination of activity coefficients at infinite dilution (γ∞) is a critical step in the design and optimization of separation processes such as liquid-liquid extraction and extractive distillation. These coefficients provide essential data on the interactions between a solvent and a solute at very low concentrations, which in turn helps in evaluating the selectivity and capacity of a potential solvent for a specific separation task. Gas-liquid chromatography (GLC) is a widely employed technique for the experimental determination of γ∞ for various solutes in ionic liquids.

The general principle involves injecting a small amount of a volatile solute into a packed chromatography column where the stationary phase is the ionic liquid. By measuring the retention time of the solute, it is possible to calculate the activity coefficient at infinite dilution. This data is fundamental for calculating separation parameters like selectivity (α) and capacity (k) at infinite dilution, which are key indicators of a solvent's effectiveness in separating components of a mixture.

To illustrate the nature of such data, the following interactive table presents hypothetical activity coefficients at infinite dilution for various solutes in an ionic liquid at different temperatures, based on typical values observed for pyrrolidinium-based ionic liquids.

Ionic Liquid Recovery and Recycling Methodologies

The economic viability and environmental sustainability of processes utilizing ionic liquids heavily depend on the efficient recovery and recycling of these solvents. Several methods have been developed for this purpose, with distillation and membrane filtration being prominent techniques.

Distillation Techniques for Ionic Liquid Recovery

Distillation is a primary method for recovering ionic liquids from mixtures containing volatile components. nih.gov Due to the negligible vapor pressure of most ionic liquids, including presumably 1-Ethyl-1-methylpyrrolidinium triflate, volatile solutes and reaction byproducts can be effectively removed under reduced pressure, leaving the purified ionic liquid behind. nih.gov This process is often carried out using a rotary evaporator or a thin-film evaporator, which enhances the surface area for evaporation and allows for lower operating temperatures, thus minimizing the risk of thermal degradation of the ionic liquid. nih.gov

For instance, studies on other pyrrolidinium-based ionic liquids, such as 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, have demonstrated successful recovery from reaction mixtures using a rotary evaporator at elevated temperatures and reduced pressures. nih.gov The general applicability of this technique suggests that 1-Ethyl-1-methylpyrrolidinium triflate could also be recovered from solutions containing volatile organic compounds through vacuum distillation. chalmers.se

Membrane Filtration (e.g., Nanofiltration) for Aqueous Solutions

When ionic liquids are used in aqueous solutions, membrane filtration, particularly nanofiltration, presents an energy-efficient method for their recovery. walshmedicalmedia.com Nanofiltration membranes possess pore sizes that can effectively retain the larger ionic liquid ions while allowing water molecules to pass through, thereby concentrating the ionic liquid solution. walshmedicalmedia.comresearchgate.net This technique is especially advantageous as it operates at lower pressures compared to reverse osmosis and avoids the high energy consumption associated with distillation of water.

The effectiveness of nanofiltration for ionic liquid recovery has been demonstrated for various ionic liquids. walshmedicalmedia.com The choice of membrane material and its specific properties, such as molecular weight cut-off and surface charge, are crucial for achieving high rejection rates for the ionic liquid and high permeate flux. For instance, studies have shown that different nanofiltration membranes can be selected to either retain the ionic liquid for concentration or to allow its selective passage for purification from other non-volatile solutes. walshmedicalmedia.com

Assessment of Purity and Performance of Recycled Ionic Liquids

Ensuring the purity and consistent performance of recycled ionic liquids is paramount for their repeated use in industrial processes. Various analytical techniques can be employed to assess the purity of the recovered ionic liquid. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying any residual impurities or structural changes in the ionic liquid after the recovery process. Chromatographic techniques, like High-Performance Liquid Chromatography (HPLC), can also be used for quantitative analysis of purity.

The performance of the recycled ionic liquid should be re-evaluated to confirm that it meets the requirements of the specific application. This can involve measuring key physical properties such as viscosity, density, and thermal stability, and comparing them to those of the fresh ionic liquid. For separation applications, it is crucial to verify that the separation efficiency, such as selectivity and capacity, remains unchanged. A study on the recovery of another ionic liquid, [EAPy][NTF2], showed that the FTIR spectrum of the recycled solvent was consistent with that of the fresh one, indicating its stability and successful recovery. chalmers.se

The following table outlines the analytical methods and performance metrics for assessing recycled 1-Ethyl-1-methylpyrrolidinium triflate.

Computational and Theoretical Investigations of 1 Ethyl 1 Methylpyrrolidinium Triflate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-evolved behavior of ionic liquid systems, elucidating the complex interplay between cations and anions.

The rovibrational and translational dynamics of ionic liquids can be explored using techniques like femtosecond optical heterodyne-detected Raman-induced Kerr effect spectroscopy, which provides information on the ultrafast molecular motions. Studies on a series of pyrrolidinium (B1226570) cation-based ionic liquids have categorized their dynamics into distinct relaxation time scales. nih.gov These include a fast relaxation on the order of approximately 2 picoseconds and an intermediate relaxation around 20 picoseconds. nih.gov The intermolecular vibrational line shapes, typically observed between 0 and 150 cm⁻¹, are complex and often require fitting to a multimode Brownian oscillator model to be adequately described, indicating a variety of intermolecular interactions influencing the dynamics. nih.gov While these studies were conducted on pyrrolidinium cations paired with anions other than triflate, the fundamental principles of these fast dynamics are expected to be similar in 1-Ethyl-1-methylpyrrolidinium (B14711122) triflate.

The rotational and translational diffusion of ions in ionic liquids are fundamental to understanding their transport properties, such as viscosity and conductivity. NMR spectroscopy is a powerful tool for measuring individual ion diffusion coefficients and spin-lattice relaxation times, which can then be analyzed using classical equations like the Stokes-Einstein and Nernst-Einstein relations. nih.gov

Studies on alkyltriethylammonium-based ionic liquids have shown that both translational and rotational dynamics generally follow the Arrhenius law. mdpi.com However, the activation energies for these two types of motion can differ significantly. For instance, in one study, the activation energies for translational dynamics were found to be similar across a series of related ionic liquids, while the rotational activation energies varied more widely and non-monotonically with changes in the cation's alkyl chain length. mdpi.com Furthermore, the ratio between translational and rotational correlation times in ionic liquids has been observed to be lower than in molecular liquids and to have a more significant temperature dependence. mdpi.com For the N-methyl-N-propyl-pyrrolidinium cation, the rotational and translational motions have been discussed in the context of ionicity and velocity correlation coefficients. nih.gov

Table 1: Comparison of Activation Energies for Translational and Rotational Dynamics in a Series of Alkyltriethylammonium Bis(trifluoromethanesulfonyl)imide Ionic Liquids

| Cation | Translational Activation Energy (kJ/mol) | Rotational Activation Energy (kJ/mol) |

| Triethylhexylammonium | 23.4 | 9.1 |

| Triethyloctylammonium | Not specified | Not specified |

| Decyltriethylammonium | Not specified | Not specified |

| Dodecyltriethylammonium | 18.3 | Not specified |

| Triethyltetradecylammonium | Not specified | Not specified |

| Hexadecyltriethylammonium | Not specified | Not specified |

| Note: Data extracted from a study on alkyltriethylammonium-based ionic liquids, not 1-Ethyl-1-methylpyrrolidinium triflate. The table illustrates the typical range and trends in activation energies for similar systems. mdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating the geometries and vibrational properties of ion pairs in ionic liquids.

DFT calculations are crucial for determining the most stable conformations of the cation, anion, and the resulting ion pair. For the 1-Ethyl-1-methylpyrrolidinium cation, DFT can be used to explore different conformations of the pyrrolidinium ring and the orientation of the ethyl and methyl groups.

In related systems, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, DFT combined with NMR spectroscopy has been used to investigate the molecular structure of ion pairs in solution. nih.gov These studies have shown that an equilibrium often exists between different ion pair configurations, with the anion located near various hydrogen atoms of the cation. nih.gov For 1-Ethyl-1-methylpyrrolidinium triflate, it is expected that the triflate anion will preferentially interact with the hydrogen atoms on the pyrrolidinium ring and the attached alkyl groups. DFT calculations can predict the relative energies of these different ion pair geometries and thus their statistical populations. The accuracy of these predictions can be enhanced by considering the effects of the surrounding solvent environment, often through implicit or explicit solvent models.

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules and ion pairs. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands.

For complex systems like ionic liquids, DFT can be used to understand how the vibrational modes of the individual cation and anion are perturbed upon the formation of an ion pair. For instance, the stretching frequencies of the S=O and C-F bonds in the triflate anion, and the C-H and C-N stretching and bending modes of the 1-Ethyl-1-methylpyrrolidinium cation, are expected to shift upon interaction. The magnitude and direction of these shifts provide valuable information about the strength and nature of the cation-anion interactions. In studies of other macrocyclic molecules, DFT has been shown to successfully predict and interpret changes in vibrational spectra upon complexation. mdpi.com

Theoretical Studies on Thermal Decomposition Mechanisms (Applicability to Analogous Systems)

The thermal stability of ionic liquids (ILs) is a critical parameter for their application, particularly in processes involving elevated temperatures. While experimental techniques like thermogravimetric analysis (TGA) provide onset decomposition temperatures, theoretical studies offer a molecular-level understanding of the decomposition pathways. For pyrrolidinium-based ionic liquids, including 1-ethyl-1-methylpyrrolidinium triflate, the structure of both the cation and the anion plays a significant role in their thermal stability. mdpi.com

Research into the thermal degradation of various pyrrolidinium-based ILs reveals that the decomposition mechanism is complex and can be influenced by the nature of the anion and the alkyl chain length on the cation. mdpi.comnih.gov Generally, ILs with pyrrolidinium cations are found to be among the most thermally stable, alongside imidazolium-based ILs. acs.org The thermal decomposition of the imidazolium-based ILs has been observed to proceed over a wider temperature range compared to their pyrrolidinium counterparts, suggesting that the imidazolium (B1220033) ring may limit thermal stability. diva-portal.org

Table 1: Thermal Properties of Selected Pyrrolidinium-Based Ionic Liquids

| Ionic Liquid | Onset Decomposition Temperature (T_onset) (°C) | Notes |

| 1-Butyl-1-methylpyrrolidinium (B1250683) bromide | Higher than dicationic analogue | Demonstrates better thermal stability compared to the dicationic version with the same anion. mdpi.com |

| 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide | Lower than monocationic analogue | Shows lower thermal stability, indicating structural influence on decomposition. mdpi.com |

| Pyrrolidinium-based ILs with oligoether anions | Glass transition as low as -60 °C | The flexibility of the anion impacts the thermal properties of the resulting IL. diva-portal.org |

COSMO-RS (Conductor-like Screening Model for Real Solvents) Applications

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool for predicting the thermodynamic properties of fluid mixtures based on quantum chemical calculations. mdpi.com This method is particularly valuable in the design of chemical processes involving ionic liquids, as it allows for the a priori prediction of key thermophysical data without the need for extensive experimental measurements. mdpi.com

For pyrrolidinium-based ionic liquids, COSMO-RS can be employed to predict a range of properties essential for system design, including vapor-liquid equilibria (VLE), liquid-liquid equilibria (LLE), and solid-liquid equilibria (SLE). nih.gov The model has been successfully used to predict the phase behavior of systems containing pyrrolidinium-based ILs, such as the mutual solubilities with water. nih.gov For instance, it was noted that hydrophobic pyrrolidinium-based ILs exhibit better solubility in water than piperidinium-based ILs but are less soluble than imidazolium- or pyridinium-based ILs. nih.gov

The predictive power of COSMO-RS extends to various other thermophysical properties, although specific data for 1-ethyl-1-methylpyrrolidinium triflate is not widely published in the form of extensive data tables derived from COSMO-RS. However, the methodology has been validated for analogous systems, indicating its applicability. The model can be used to screen potential IL candidates for specific applications by predicting their behavior in different environments, thereby guiding experimental work and accelerating the design of IL-based processes.

COSMO-RS has proven to be a valuable tool for modeling the solubility and phase behavior of ionic liquids, including systems containing 1-ethyl-1-methylpyrrolidinium triflate. mdpi.comnih.gov The model can qualitatively and often quantitatively predict the phase diagrams of binary and multicomponent mixtures.

A study by Domańska and Marciniak (2008) investigated the phase behavior of {1-ethyl-1-methylpyrrolidinium triflate + water} and {1-ethyl-1-methylpyrrolidinium triflate + 1-butanol} binary systems. nih.gov The experimental work revealed complete miscibility in the liquid phase for these systems. The study also referenced the use of COSMO-RS for predicting the liquid-liquid equilibria of other pyrrolidinium-based ILs with water, highlighting the model's utility in understanding the phase behavior of this class of compounds. nih.gov

Furthermore, COSMO-RS has been used to understand the molecular-level mechanisms that govern phase splitting in aqueous two-phase systems (ATPS) involving ILs. mdpi.com For some systems, the interactions between the IL and other components, such as polymers, control the phase formation. mdpi.com The ability of COSMO-RS to predict these interactions makes it an indispensable tool for designing separation processes based on ILs.

Table 2: Experimentally Determined Phase Behavior of 1-Ethyl-1-methylpyrrolidinium Triflate Systems

| System | Observed Phase Behavior | Reference |

| {1-Ethyl-1-methylpyrrolidinium triflate + water} | Complete miscibility in liquid phase | nih.gov |

| {1-Ethyl-1-methylpyrrolidinium triflate + 1-butanol} | Complete miscibility in liquid phase | nih.gov |

Multiscale Calculation Approaches for Macroscopic Properties

While COSMO-RS provides valuable insights into the thermodynamic properties of liquid mixtures, a more comprehensive understanding of the macroscopic properties of ionic liquids often requires multiscale modeling approaches. These methods bridge the gap between molecular-level simulations and macroscopic system behavior, enabling the prediction of transport properties (like viscosity and conductivity) and other bulk characteristics that are crucial for engineering applications.

Multiscale modeling typically involves a hierarchical approach. At the lowest level, quantum mechanical calculations, similar to those used in COSMO-RS, provide accurate descriptions of the electronic structure and intermolecular forces. This information is then used to develop classical force fields for molecular dynamics (MD) simulations. MD simulations can then model the behavior of a large ensemble of molecules over time, providing insights into the structure and dynamics of the liquid. Finally, the results from MD simulations can be used to parameterize continuum models or to directly calculate macroscopic properties.

For pyrrolidinium-based ionic liquids, multiscale approaches can be particularly useful for understanding how the interplay of the cation and anion structures influences bulk properties. For example, the flexibility of the alkyl chains on the pyrrolidinium ring and the nature of the anion can significantly affect the viscosity and conductivity of the IL. While specific multiscale modeling studies focused solely on 1-ethyl-1-methylpyrrolidinium triflate are not prominent in the literature, the methodologies are well-established for other ionic liquids and are directly applicable. Such studies are essential for the rational design of ILs with tailored macroscopic properties for specific applications, such as electrolytes in batteries or heat-transfer fluids. acs.orgdiva-portal.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-ethyl-1-methylpyrrolidinium triflate, and how can purity be verified?